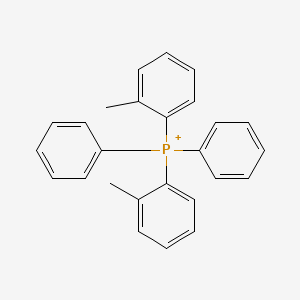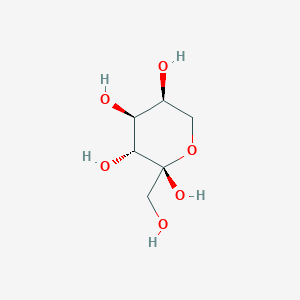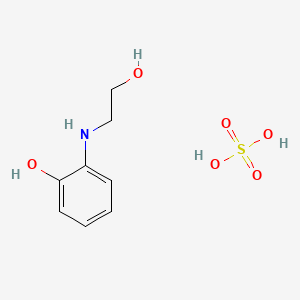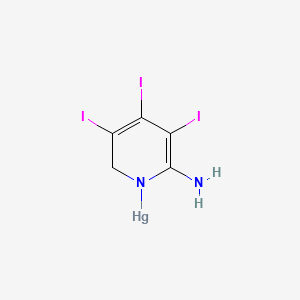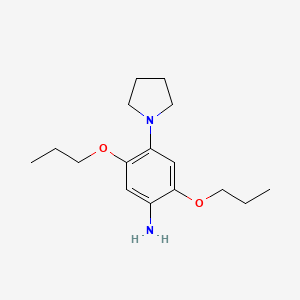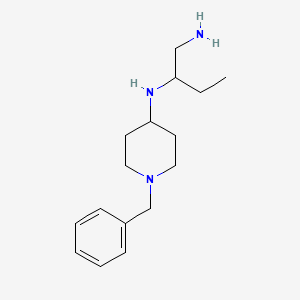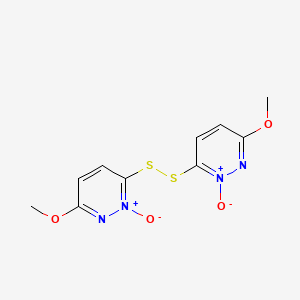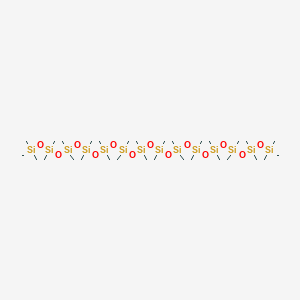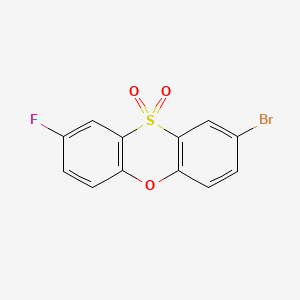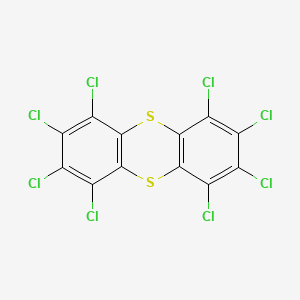
Thianthrene, octachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thianthrene, octachloro- is a sulfur-containing heterocyclic compound. It is a derivative of thianthrene, which consists of a dibenzo-fused 1,4-dithiine ring with two sulfur atoms embedded diagonally. Thianthrene is known for its unique electrochemical properties and ease of oxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thianthrene, octachloro- can be synthesized through various methods. One common method involves the reaction of benzene with disulfur dichloride in the presence of aluminum chloride . Another method includes the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, which are then fused to unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) .
Industrial Production Methods: Industrial production of thianthrene derivatives often involves the use of arenethiols as starting materials with fuming sulfuric acid and reductants such as zinc and tin(II) chloride . Additionally, symmetric thianthrene structures can be synthesized using disulfur dichloride and Lewis acids like aluminum chloride .
Análisis De Reacciones Químicas
Types of Reactions: Thianthrene, octachloro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Thianthrene can be oxidized by sulfuric acid, forming a red radical cation.
Reduction: Reduction reactions often involve the use of reductants such as zinc and tin(II) chloride.
Substitution: Substitution reactions can be facilitated by the use of disulfur dichloride and Lewis acids.
Major Products: The major products formed from these reactions include various thianthrene derivatives with unique electrochemical and photophysical properties .
Aplicaciones Científicas De Investigación
Thianthrene, octachloro- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of thianthrene, octachloro- involves its redox behavior and cationic-state capability. The compound can reversibly transform into a planar structure in the radical cation state, which is utilized in supramolecular chemistry and the development of organic chemical reactions . The electron-richness and heavy atom effect of sulfur atoms contribute to its unique properties .
Comparación Con Compuestos Similares
Phenoxathiine: Another sulfur-containing heterocyclic compound with similar electrochemical properties.
Dibenzodioxin: An oxygen analog of thianthrene, but with a planar structure.
Uniqueness: Thianthrene, octachloro- is unique due to its bent structure and the ability to adopt a planar structure in the radical cation state. This property, along with its ease of oxidation and electron-richness, makes it distinct from other similar compounds .
Propiedades
Número CAS |
7683-07-0 |
|---|---|
Fórmula molecular |
C12Cl8S2 |
Peso molecular |
491.9 g/mol |
Nombre IUPAC |
1,2,3,4,6,7,8,9-octachlorothianthrene |
InChI |
InChI=1S/C12Cl8S2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 |
Clave InChI |
VVOKLCMJWJMPPT-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)SC3=C(S2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


